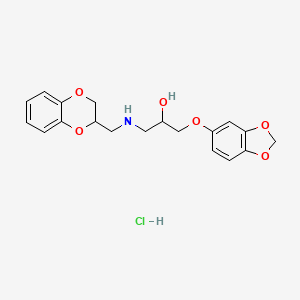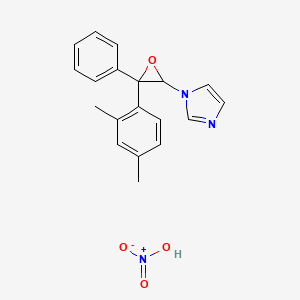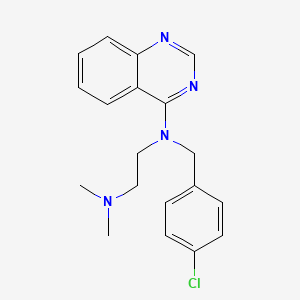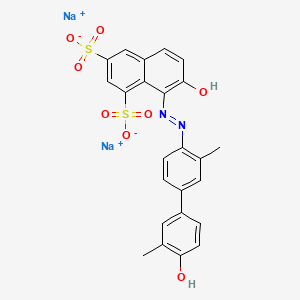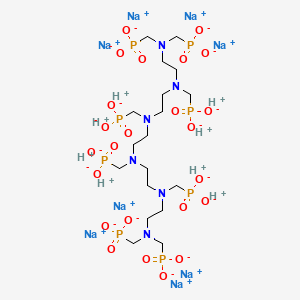
(Ir(COD)(PPP))(OTf)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (Ir(Cyclooctadiene)(Triphenylphosphine)(Trifluoromethanesulfonate)) is a coordination complex of iridium. It is known for its catalytic properties and is used in various organic synthesis reactions. The presence of cyclooctadiene and triphenylphosphine ligands, along with the trifluoromethanesulfonate counterion, makes it a versatile catalyst in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Ir(Cyclooctadiene)(Triphenylphosphine)(Trifluoromethanesulfonate)) typically involves the reaction of iridium trichloride with cyclooctadiene and triphenylphosphine in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation. The trifluoromethanesulfonate counterion is introduced by reacting the intermediate complex with silver trifluoromethanesulfonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and purification systems helps in the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions where the iridium center is oxidized to a higher oxidation state.
Reduction: It can also participate in reduction reactions, where the iridium center is reduced to a lower oxidation state.
Substitution: The ligands in the complex can be substituted with other ligands, leading to the formation of new complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often involve the use of phosphines, amines, and other coordinating ligands.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iridium(III) complexes, while reduction reactions may produce iridium(I) complexes.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is widely used as a catalyst in various organic synthesis reactions, including hydrogenation, hydroformylation, and carbon-carbon bond formation reactions. Its ability to facilitate these reactions with high efficiency makes it valuable in synthetic chemistry.
Biology and Medicine: In biological and medicinal research, the compound is explored for its potential use in drug development and as a probe for studying biological processes. Its catalytic properties can be harnessed to develop new therapeutic agents.
Industry: In the industrial sector, the compound is used in the production of fine chemicals, pharmaceuticals, and agrochemicals. Its role as a catalyst in various chemical processes helps in the efficient and cost-effective production of these products.
Wirkmechanismus
The mechanism of action of (Ir(Cyclooctadiene)(Triphenylphosphine)(Trifluoromethanesulfonate)) involves the coordination of the iridium center with the ligands, which facilitates various catalytic reactions. The cyclooctadiene and triphenylphosphine ligands stabilize the iridium center and enhance its reactivity. The trifluoromethanesulfonate counterion helps in maintaining the overall charge balance of the complex.
Molecular Targets and Pathways: The molecular targets of the compound include various organic substrates that undergo transformation in the presence of the catalyst. The pathways involved in these reactions depend on the specific type of reaction being catalyzed, such as hydrogenation, hydroformylation, or carbon-carbon bond formation.
Vergleich Mit ähnlichen Verbindungen
(Ir(Cyclooctadiene)(Triphenylphosphine)(Chloride)): This compound is similar in structure but has a chloride counterion instead of trifluoromethanesulfonate.
(Ir(Cyclooctadiene)(Triphenylphosphine)(Bromide)): Similar to the above compound but with a bromide counterion.
(Ir(Cyclooctadiene)(Triphenylphosphine)(Iodide)): This compound has an iodide counterion.
Uniqueness: The uniqueness of (Ir(Cyclooctadiene)(Triphenylphosphine)(Trifluoromethanesulfonate)) lies in its trifluoromethanesulfonate counterion, which can influence the reactivity and selectivity of the catalyst. The trifluoromethanesulfonate ion is known for its strong electron-withdrawing properties, which can enhance the catalytic activity of the iridium center.
Eigenschaften
CAS-Nummer |
276672-81-2 |
|---|---|
Molekularformel |
C50H51F3IrO3P3S- |
Molekulargewicht |
1074.1 g/mol |
IUPAC-Name |
(1Z,5Z)-cycloocta-1,5-diene;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;iridium;trifluoromethanesulfonate |
InChI |
InChI=1S/C41H39P3.C8H12.CHF3O3S.Ir/c1-41(32-42(35-20-8-2-9-21-35)36-22-10-3-11-23-36,33-43(37-24-12-4-13-25-37)38-26-14-5-15-27-38)34-44(39-28-16-6-17-29-39)40-30-18-7-19-31-40;1-2-4-6-8-7-5-3-1;2-1(3,4)8(5,6)7;/h2-31H,32-34H2,1H3;1-2,7-8H,3-6H2;(H,5,6,7);/p-1/b;2-1-,8-7-;; |
InChI-Schlüssel |
JYODEFRGBNAYPP-ONEVTFJLSA-M |
Isomerische SMILES |
CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)(CP(C3=CC=CC=C3)C4=CC=CC=C4)CP(C5=CC=CC=C5)C6=CC=CC=C6.C1/C=C\CC/C=C\C1.C(S(=O)(=O)[O-])(F)(F)F.[Ir] |
Kanonische SMILES |
CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)(CP(C3=CC=CC=C3)C4=CC=CC=C4)CP(C5=CC=CC=C5)C6=CC=CC=C6.C1CC=CCCC=C1.C(F)(F)(F)S(=O)(=O)[O-].[Ir] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-N-[4-[4-(dipropylamino)-N-[4-(dipropylamino)phenyl]anilino]phenyl]-4-N-[4-(dipropylamino)phenyl]-1-N,1-N-dipropylbenzene-1,4-diamine;hexafluoroantimony(1-)](/img/structure/B12764384.png)



